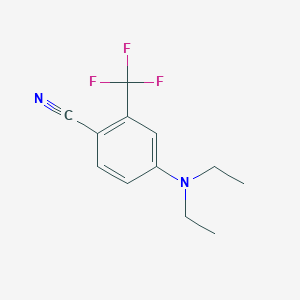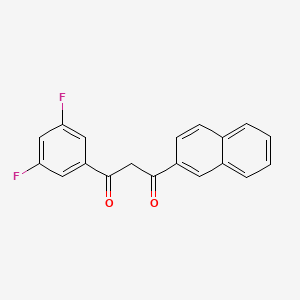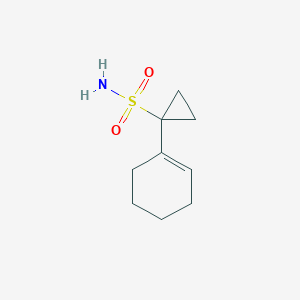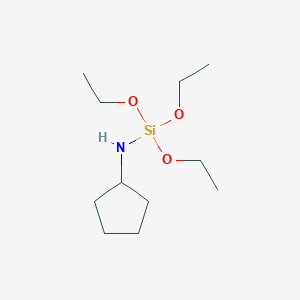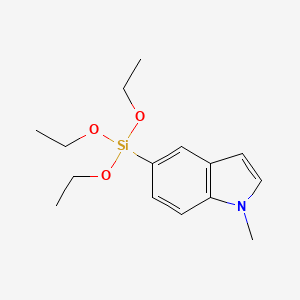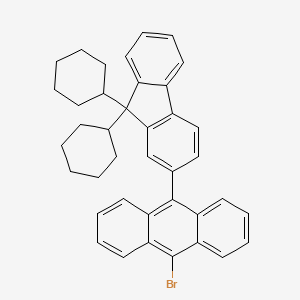
9-Bromo-10-(9,9-dicyclohexyl-9H-fluoren-2-YL)anthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Bromo-10-(9,9-dicyclohexyl-9H-fluoren-2-YL)anthracene is a complex organic compound that belongs to the class of brominated anthracenes This compound is characterized by the presence of a bromine atom at the 9th position of the anthracene ring and a 9,9-dicyclohexylfluorene moiety attached to the 10th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(9,9-dicyclohexyl-9H-fluoren-2-YL)anthracene typically involves a multi-step processThe reaction conditions often require the use of strong brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-10-(9,9-dicyclohexyl-9H-fluoren-2-YL)anthracene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anthracenes, while coupling reactions can produce extended conjugated systems .
Scientific Research Applications
9-Bromo-10-(9,9-dicyclohexyl-9H-fluoren-2-YL)anthracene has several applications in scientific research:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its unique electronic properties.
Material Science: Employed in the synthesis of novel materials with specific optical and electronic characteristics.
Chemical Sensors: Utilized in the development of sensors for detecting various chemical species.
Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 9-Bromo-10-(9,9-dicyclohexyl-9H-fluoren-2-YL)anthracene is primarily related to its ability to interact with various molecular targets. The bromine atom and the fluorene moiety play crucial roles in its reactivity and interaction with other molecules. The compound can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing its behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
- 9-Bromo-10-(9,9-dimethyl-9H-fluoren-2-YL)anthracene
- 9-Bromo-10-(9,9-diphenyl-9H-fluoren-2-YL)anthracene
- 9-Bromo-10-(9,9-dihexyl-9H-fluoren-2-YL)anthracene
Uniqueness
9-Bromo-10-(9,9-dicyclohexyl-9H-fluoren-2-YL)anthracene is unique due to the presence of the dicyclohexyl groups, which impart distinct steric and electronic properties. These groups can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where other similar compounds may not perform as well .
Properties
CAS No. |
817642-17-4 |
|---|---|
Molecular Formula |
C39H37Br |
Molecular Weight |
585.6 g/mol |
IUPAC Name |
9-bromo-10-(9,9-dicyclohexylfluoren-2-yl)anthracene |
InChI |
InChI=1S/C39H37Br/c40-38-33-20-9-7-18-31(33)37(32-19-8-10-21-34(32)38)26-23-24-30-29-17-11-12-22-35(29)39(36(30)25-26,27-13-3-1-4-14-27)28-15-5-2-6-16-28/h7-12,17-25,27-28H,1-6,13-16H2 |
InChI Key |
PLUAZLNUUJMATD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2(C3=CC=CC=C3C4=C2C=C(C=C4)C5=C6C=CC=CC6=C(C7=CC=CC=C75)Br)C8CCCCC8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


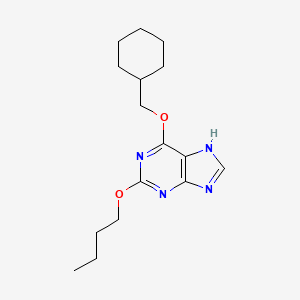
![5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B12535993.png)
![N-Benzyl-N'-[2-(4-methylphenyl)ethenyl]thiourea](/img/structure/B12535997.png)
![1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12536004.png)

![1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12536019.png)
![4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12536022.png)
![Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B12536024.png)
![2,7-Diazabicyclo[2.2.1]hept-5-ene-3-thione](/img/structure/B12536033.png)
